molecular formula C17H12Cl2F3N5OS B2880795 N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea CAS No. 339096-85-4

N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea

Cat. No. B2880795
CAS RN: 339096-85-4
M. Wt: 462.27
InChI Key: OCSDMNOTADPPOK-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea is a useful research compound. Its molecular formula is C17H12Cl2F3N5OS and its molecular weight is 462.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of related heterocyclic compounds involves multi-step reactions, starting from basic aromatic compounds or imidazoles, leading to the creation of novel structures with potential biological activities. For instance, the synthesis of oxopyrimidines and thiopyrimidines from 2-aminopyridine through a series of reactions demonstrates the complexity and versatility of synthetic organic chemistry in creating compounds with specific functional groups (Ladani et al., 2009). Similarly, the formation of heterocyclic compounds via cyclization reactions showcases the ability to generate diverse molecular architectures, such as imidazolidinone, triazinone, and pyrimidinone derivatives (Matsuda et al., 1976).

Biological and Chemical Applications

Research into these compounds reveals their potential for various applications, including antimicrobial and antifungal activities. The study of chalcones and oxopyrimidines containing the imidazo[1,2-a]pyridine nucleus showed that these compounds could be screened for their antimicrobial activity, suggesting their utility in developing new antibacterial and antifungal agents (Joshi et al., 2012). Additionally, the synthesis of novel thiazolyl urea derivatives and their evaluation for antitumor activities illustrate the potential for medicinal applications, providing a basis for the development of new therapeutic agents (Ling et al., 2008).

Environmental Science Applications

The degradation study of imazosulfuron, a related sulfonylurea herbicide, in soil under aerobic and anaerobic conditions provides insights into the environmental fate of such compounds. This research is crucial for understanding the persistence and breakdown of chemical substances in agricultural settings, helping to assess their environmental impact and guiding the development of compounds with favorable degradation profiles (Morrica et al., 2001).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3N5OS/c1-27-13(26-15(28)25-11-4-2-10(18)3-5-11)8-24-16(27)29-14-12(19)6-9(7-23-14)17(20,21)22/h2-8H,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSDMNOTADPPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea

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